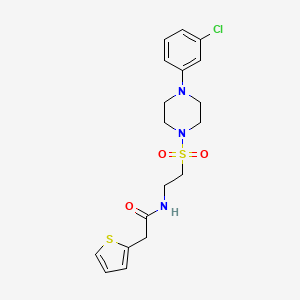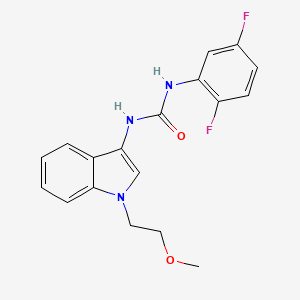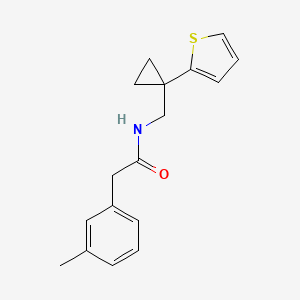![molecular formula C16H16N4 B2897286 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine CAS No. 865658-21-5](/img/structure/B2897286.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Agent
The compound has been evaluated for its antibacterial activity and has shown promise as a potential therapeutic agent. It has been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial in the synthesis of bacterial fatty acids and nucleic acids, respectively . The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, indicating its potential as a dual inhibitor with strong antibacterial and antitubercular properties .
Monoclonal Antibody Production Enhancer
In the field of biotechnology, specifically in the production of monoclonal antibodies, this compound has been identified as a significant enhancer. It has been shown to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound not only increases the production yield but also affects the glycosylation pattern of the antibodies, which is a critical quality attribute for therapeutic use .
Enzyme Inhibition for Drug Resistance
The compound’s ability to inhibit DHFR (dihydrofolate reductase) is particularly valuable in the context of drug resistance. DHFR is a common target for drugs against bacterial infections and cancer due to its role in DNA synthesis. The inhibition of DHFR by this compound could lead to the development of new drugs that are effective against resistant strains of bacteria and cancer cells .
Molecular Docking Studies for Drug Design
Molecular docking studies have been conducted to understand the interaction of this compound with various enzymes. These studies are essential for drug design as they provide insights into the binding efficiency and specificity of the compound towards its target, which in turn helps in optimizing its structure for better therapeutic effects .
ADMET Profile Prediction
The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been studied to predict its behavior in biological systems. This information is crucial for determining the safety and efficacy of the compound as a drug, and for designing compounds with better pharmacokinetic properties .
Control of Glycosylation in Antibody Production
The compound has been found to suppress the galactosylation on monoclonal antibodies during their production. Controlling the level of galactosylation is important for the N-linked glycans of therapeutic antibodies, as it can affect their efficacy and immunogenicity. This application is particularly relevant in the production of biosimilar drugs, where consistency in glycosylation patterns is essential .
Mecanismo De Acción
Target of Action
The primary targets of the compound are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria .
Result of Action
The compound’s action results in the suppression of bacterial growth . It also increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propiedades
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-3-4-12(2)20(11)14-7-5-13(6-8-14)15-9-10-18-16(17)19-15/h3-10H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXIPNFSLPIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327967 | |
| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine | |
CAS RN |
865658-21-5 | |
| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)
![3-(2-methoxyethyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2897207.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)

![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)




![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

